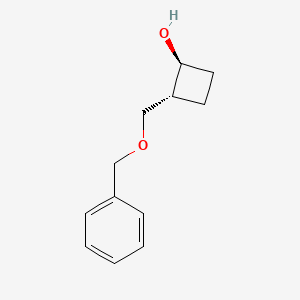
trans-2-(Benzyloxymethyl)cyclobutanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-(1S,2R)-2-(benzyloxymethyl)cyclobutanol: is an organic compound that belongs to the class of cyclobutanols. It is characterized by a cyclobutane ring with a benzyloxymethyl group and a hydroxyl group attached to it. The compound’s stereochemistry is defined by the trans configuration, with the (1S,2R) designation indicating the specific spatial arrangement of its substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-(1S,2R)-2-(benzyloxymethyl)cyclobutanol typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction between an alkene and a suitable dienophile.
Benzyloxymethyl Group Introduction: The benzyloxymethyl group can be introduced via a nucleophilic substitution reaction using a benzyloxymethyl halide and a suitable nucleophile.
Hydroxyl Group Introduction: The hydroxyl group can be introduced through a hydroxylation reaction, often using reagents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods: Industrial production of trans-(1S,2R)-2-(benzyloxymethyl)cyclobutanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow microreactor systems can be employed to enhance the efficiency and versatility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in trans-(1S,2R)-2-(benzyloxymethyl)cyclobutanol can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a cyclobutane derivative with a reduced functional group.
Substitution: The benzyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Major Products:
Oxidation: Formation of cyclobutanone or cyclobutanal.
Reduction: Formation of cyclobutane derivatives with reduced functional groups.
Substitution: Formation of cyclobutane derivatives with substituted functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: trans-(1S,2R)-2-(benzyloxymethyl)cyclobutanol can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used in studies to understand the biochemical pathways involving cyclobutanols.
Medicine:
Pharmaceutical Research: trans-(1S,2R)-2-(benzyloxymethyl)cyclobutanol can be explored for its potential therapeutic properties and as a building block for drug development.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which trans-(1S,2R)-2-(benzyloxymethyl)cyclobutanol exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. The molecular targets and pathways involved in these reactions include the interaction of the compound with specific enzymes or catalysts that facilitate the transformation.
Comparison with Similar Compounds
trans-(1S,2R)-2-(hydroxymethyl)cyclobutanol: Similar structure but lacks the benzyloxymethyl group.
cis-(1S,2R)-2-(benzyloxymethyl)cyclobutanol: Similar structure but with different stereochemistry.
trans-(1S,2R)-2-(methoxymethyl)cyclobutanol: Similar structure but with a methoxymethyl group instead of a benzyloxymethyl group.
Uniqueness: trans-(1S,2R)-2-(benzyloxymethyl)cyclobutanol is unique due to its specific stereochemistry and the presence of the benzyloxymethyl group, which can influence its reactivity and interactions in chemical and biological systems.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
(1S,2R)-2-(phenylmethoxymethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C12H16O2/c13-12-7-6-11(12)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12+/m1/s1 |
InChI Key |
UVPHYUXOZOKSCJ-NEPJUHHUSA-N |
Isomeric SMILES |
C1C[C@@H]([C@H]1COCC2=CC=CC=C2)O |
Canonical SMILES |
C1CC(C1COCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


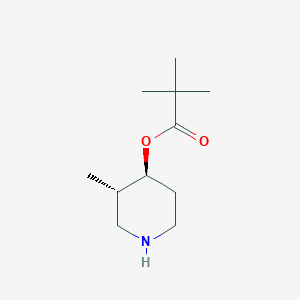
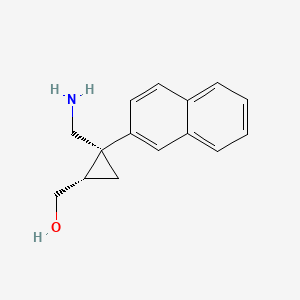
![8-Hydroxy-7-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one](/img/structure/B13918219.png)

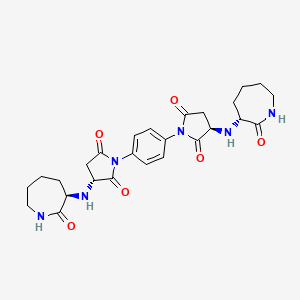
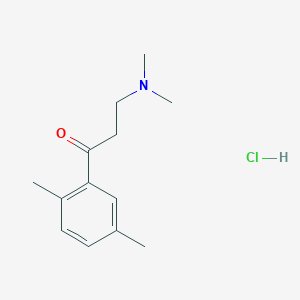
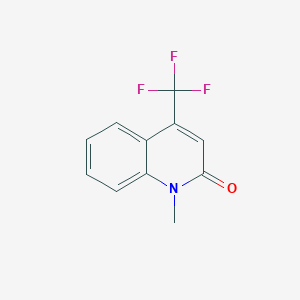

![2-[3-(1-Azetidinyl)propoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B13918271.png)
![methyl (E)-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B13918286.png)
![(3R,4S,6S)-2-(aminomethyl)-6-[(1R,4S,6R)-4,6-bis(azanyl)-3-[(2R,4S,5R)-4-azanyl-6-(hydroxymethyl)-3,5-bis(oxidanyl)oxan-2-yl]oxy-2-oxidanyl-cyclohexyl]oxy-oxane-3,4,5-triol; sulfuric acid](/img/structure/B13918290.png)
![[(8R)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13918291.png)
![2-[(S)-4-[2-[[(S)-1-Boc-2-pyrrolidinyl]methoxy]-7-(8-chloro-1-naphthyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile](/img/structure/B13918293.png)
![1-[4-(Methoxymethoxy)-3-methylphenyl]ethanone](/img/structure/B13918295.png)
